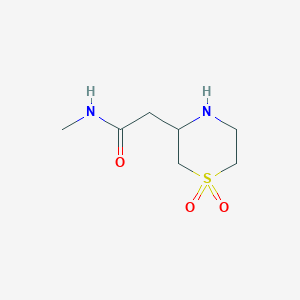

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide

Description

Properties

Molecular Formula |

C7H14N2O3S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)-N-methylacetamide |

InChI |

InChI=1S/C7H14N2O3S/c1-8-7(10)4-6-5-13(11,12)3-2-9-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

CKRCAEMVJHMHPO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1CS(=O)(=O)CCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide typically involves the reaction of thiomorpholine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form the corresponding thiomorpholine derivative.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Further oxidized sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.

Comparison with Similar Compounds

Core Heterocyclic Ring Variations

- Thiomorpholine vs. Thiolan/Thietan: The target compound’s six-membered thiomorpholine ring (saturated sulfur-containing heterocycle) contrasts with the five-membered thiolan (tetrahydrothiophene sulfone) in 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide and the four-membered thietan in 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid .

Benzothiazole Derivatives :

Substituent Analysis on the Acetamide Moiety

- Methyl vs. In contrast, 2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide features a bulky cyclohexyl group, which may enhance lipophilicity but limit solubility. The 4-chlorophenoxy substituent in 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide introduces an electron-withdrawing group, altering electronic distribution and possibly bioactivity.

- Functional Group Diversity: Trifluoromethyl and methoxy groups in benzothiazole derivatives improve metabolic stability and membrane permeability.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight is estimated to be ~250–300 g/mol, comparable to analogs like 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid (248.21 g/mol) and 2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide (293.81 g/mol) .

- Solubility trends: Methyl-substituted acetamides (target compound) likely exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas cyclohexyl or chlorophenoxy analogs show higher lipophilicity, favoring chloroform or methanol.

Biological Activity

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide, also known as a thiomorpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiomorpholine ring and a dioxo functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine with appropriate acylating agents. The presence of the dioxo moiety suggests that oxidative conditions may be employed during synthesis to ensure the formation of the desired product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Pseudomonas aeruginosa : Some derivatives showed potent activity with MIC values as low as 625 µg/mL.

A comparative study found that the presence of specific substituents on the thiomorpholine ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design.

Antifungal Activity

The compound has also demonstrated antifungal activity against Candida albicans. In vitro tests revealed that several derivatives exhibited significant antifungal effects, with some achieving MIC values comparable to established antifungal agents.

Case Studies

Several case studies have highlighted the effectiveness of thiomorpholine derivatives in various biological assays:

-

Case Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of several thiomorpholine derivatives, including this compound. The results indicated that these compounds effectively inhibited bacterial growth in laboratory settings, particularly against resistant strains.

-

Case Study on Antifungal Properties :

- Another investigation assessed the antifungal potential of this compound against clinical isolates of C. albicans. The findings suggested that the compound could serve as a lead for developing new antifungal therapies, especially given the rise in resistance to conventional treatments.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of fungal cell membrane integrity.

- Interference with metabolic pathways critical for microbial survival.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.